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Compound of Interest

Compound Name: 800CW NHS ester

Cat. No.: B8823005

Technical Support Center: IRDye 800CW NHS
Ester

Welcome to the technical support center for IRDye 800CW NHS Ester. This resource provides
researchers, scientists, and drug development professionals with comprehensive
troubleshooting guides and frequently asked questions (FAQs) to address common issues
encountered during experiments, with a focus on mitigating high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is IRDye 800CW NHS Ester and what is it used for?

Al: IRDye 800CW NHS Ester is a near-infrared (NIR) fluorescent dye that is activated with an
N-hydroxysuccinimide (NHS) ester functional group.[1][2] This reactive group allows the dye to
be covalently conjugated to primary and secondary amine groups on proteins, antibodies,
peptides, and other biomolecules.[1][2] Its application is widespread in various fluorescence-
based assays, including Western blotting, immunofluorescence microscopy, in-cell Western
assays, and in vivo imaging.[1] The near-infrared properties of the dye provide advantages
such as deep tissue penetration and reduced autofluorescence from biological samples,
leading to a better signal-to-noise ratio.

Q2: What are the main causes of high background fluorescence when using IRDye 800CW
NHS Ester?
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A2: High background fluorescence can originate from several sources:

e Unbound or Excess Dye: Residual, unconjugated dye that was not adequately removed after
the labeling reaction is a primary cause of high background.

¢ Non-Specific Binding: The dye-conjugated molecule may bind non-specifically to other
proteins or to the surface of the assay vessel (e.g., microplate wells or blotting membranes).

e Suboptimal Reagent Concentrations: Using too high a concentration of the labeled antibody
or protein can lead to increased non-specific binding and background signal.

» Inadequate Blocking: Insufficient blocking of non-specific binding sites on membranes or in
wells allows for the adherence of the fluorescent conjugate, contributing to background

noise.

« Insufficient Washing: Inadequate washing steps after incubation with the fluorescent
conjugate fail to remove all unbound molecules.

» Autofluorescence: Some biological tissues and materials can naturally fluoresce, although
this is less of an issue in the near-infrared spectrum compared to the visible spectrum.

Q3: How should IRDye 800CW NHS Ester be stored and handled to ensure optimal
performance?

A3: Proper storage and handling are critical for maintaining the reactivity of the NHS ester.

» Storage of Lyophilized Dye: Store the lyophilized dye at -20°C, protected from light and
moisture.

o Reconstitution: Reconstitute the dye in anhydrous dimethyl sulfoxide (DMSO). It is crucial to
avoid aqueous buffers for reconstitution as the NHS ester group is susceptible to hydrolysis,
which will inactivate the dye.

o Storage of Reconstituted Dye: Dye reconstituted in DMSO can be stored at -20°C for up to
two weeks, protected from light and moisture. If the dye is accidentally reconstituted in an
agueous solution, it must be used immediately and any remaining solution should be
discarded.
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Troubleshooting Guide: Reducing Background
Fluorescence

This guide provides solutions to common problems encountered when using IRDye 800CW
NHS Ester.
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Problem

Potential Cause

Recommended Solution

High Uniform Background

1. Excess unbound dye: The
purification step after
conjugation was not sufficient
to remove all unconjugated

dye.

- Purify the labeled conjugate
using size-exclusion
chromatography (e.g., spin or
desalting columns) or
extensive dialysis to effectively
separate the labeled protein

from free dye.

2. Antibody concentration too
high: The concentration of the
dye-labeled antibody is
excessive, leading to non-

specific binding.

- Perform a titration to
determine the optimal antibody
concentration that provides a
strong signal with minimal
background. A good starting
dilution for secondary
antibodies is often 1:20,000.

3. Inadequate blocking: The
blocking buffer is not
effectively preventing non-

specific binding.

- Increase the blocking
incubation time. - Consider
switching to a different
blocking agent. Protein-free
blocking buffers are often
recommended for near-infrared
applications to minimize cross-
reactivity. - Crucially, do not
include detergents like
Tween® 20 in the blocking
buffer itself, as this can
increase background

fluorescence.

4. Insufficient washing:
Unbound antibodies are not

being washed away effectively.

- Increase the number and
duration of wash steps. For
example, perform six 5-minute
washes with agitation. - Ensure
an adequate volume of wash
buffer is used to fully immerse

the membrane or fill the wells.
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- Use a wash buffer containing

a mild detergent, such as 0.1%

- 0.2% Tween® 20.

Speckled or Splotchy

Background

1. Aggregates in antibody
solution: The dye-conjugated
antibody may have formed

aggregates.

- Centrifuge the antibody
solution before use to pellet
any aggregates and use the

supernatant.

2. Particulates in buffers:
Buffers may contain
precipitates or other particulate

matter.

- Filter all buffers to remove
any particulates that could
settle on the membrane or

plate.

3. Contaminated scanning
surface: The surface of the

imaging instrument is dirty.

- Clean the scanning surface
with methanol or ethanol,
followed by ultrapure water,
and wipe with a lint-free cloth

before imaging.

High Background in In-Cell

Western Assays

1. Cell-specific issues: Cell
type and density can influence

background.

- Optimize cell seeding density
to achieve a confluent
monolayer without
overcrowding. - Ensure proper
fixation and permeabilization to
allow antibody access without
causing excessive cell

damage.

2. Dye concentration for
normalization: If using the dye
for total protein normalization,
the concentration may be too
high.

- A starting dilution of 1:50,000
is recommended for IRDye
800CW NHS ester in this

application.

Experimental Protocols
Protocol 1: General Antibody Labeling with IRDye

800CW NHS Ester
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e Prepare the Antibody:

o Dissolve the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at
a pH of 8.5.

o Ensure the antibody solution is free of any amine-containing substances like Tris or
glycine, as these will compete with the antibody for reaction with the NHS ester.

Prepare the Dye:

o Allow the vial of lyophilized IRDye 800CW NHS Ester to equilibrate to room temperature
before opening to prevent moisture condensation.

o Reconstitute the dye in anhydrous DMSO to a concentration of 10-20 mg/mL.

Conjugation Reaction:

o Add the appropriate amount of the reconstituted dye to the antibody solution. A common
starting point for IgG antibodies is a dye-to-protein molar ratio of 1:1 to 2:1.

o Incubate the reaction for 2 hours at room temperature, protected from light.

Purification of the Labeled Antibody:

o Remove the unconjugated dye by passing the reaction mixture through a size-exclusion
chromatography column (e.g., a desalting or spin column).

o Alternatively, perform extensive dialysis against PBS.

Characterization and Storage:

o Determine the degree of labeling by measuring the absorbance of the conjugate at 280
nm (for the protein) and 778 nm (for the dye).

o Store the purified, labeled antibody at 4°C, protected from light. For long-term storage,
consider adding a cryoprotectant like glycerol and storing at -20°C.
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Protocol 2: Fluorescent Western Blotting with an IRDye
800CW-Conjugated Secondary Antibody

e Protein Transfer:

o Following SDS-PAGE, transfer the proteins to a low-fluorescence PVDF or nitrocellulose
membrane.

e Blocking:
o Wash the membrane with deionized water after transfer.

o Incubate the membrane in a suitable blocking buffer (e.g., a commercially available
protein-free blocking buffer for fluorescent Western blotting) for 1 hour at room
temperature with gentle agitation. Do not add Tween® 20 to the blocking buffer.

e Primary Antibody Incubation:
o Dilute the primary antibody in the blocking buffer.

o Incubate the membrane with the primary antibody solution for 1 hour at room temperature
or overnight at 4°C.

e Washing:

o Wash the membrane three times for 10 minutes each with wash buffer (e.g., PBS or TBS
with 0.1% Tween® 20).

e Secondary Antibody Incubation:

o Dilute the IRDye 800CW-conjugated secondary antibody in the blocking buffer (with 0.1-
0.2% Tween® 20 and, for PVDF membranes, optionally 0.01-0.02% SDS).

o Incubate the membrane in the secondary antibody solution for 1 hour at room
temperature, protected from light.

¢ Final Washes:
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o Wash the membrane six times for 5 minutes each with the wash buffer, protected from
light.

e Imaging:

o Image the dry membrane on a compatible near-infrared imaging system.

Quantitative Data Summary

Parameter Recommended Value/Range  Reference

Dye Reconstitution

o 10-20 mg/mL

Concentration (in DMSO)
Optimal pH for Labeling 85
Reaction '
Recommended Dye:Protein

) l:l1to 2:1
Molar Ratio (for IgG)
Secondary Antibody Startin

Y Y J 1:20,000

Dilution (Western Blotting)

Tween® 20 Concentration in
Wash Buffers

0.1% - 0.2%

SDS Concentration in
Secondary Antibody Diluent 0.01% - 0.02%
(for PVDF)

Visualizations
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Preparation

Reconstitute Dye
(anhydrous DMSO)

Prepare Antibody
(amine-free buffer, pH 8.5)

Reaction Purification & Storage

Combine Antibody and Dye
(2 hrs, RT, dark)

Remove Unconjugated Dye .| Store Labeled Antibody
(Size-Exclusion Chromatography) . (4°C, dark)

Click to download full resolution via product page

Caption: Workflow for labeling an antibody with IRDye 800CW NHS Ester.
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High Background Observed

15 the background uniform or speckled?

Uniform  Speckled

Speckled

Were buffers filtered and antibody centrifuged?

Filter buffers and centrifuge antibody solution

Was the labeled antibody purified post-conjugation?

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting high background fluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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